molecular formula C22H19ClN4O4 B2531356 N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-45-6

N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2531356
CAS No.: 921807-45-6
M. Wt: 438.87
InChI Key: PSBXVSJUBCFCCP-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-pyrrolo[3,2-d]pyrimidine-7-carboxamide belongs to the pyrrolo[3,2-d]pyrimidine class, a scaffold known for its antiproliferative activity and microtubule-targeting properties . Structurally, it features:

  • A 5-methyl group at the N5 position.
  • A 3-(4-methylphenyl) substituent on the pyrrolo-pyrimidine core.
  • A 7-carboxamide group linked to a 5-chloro-2-methoxyphenyl moiety.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-12-4-7-14(8-5-12)27-21(29)19-18(25-22(27)30)15(11-26(19)2)20(28)24-16-10-13(23)6-9-17(16)31-3/h4-11H,1-3H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBXVSJUBCFCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=C(C=CC(=C4)Cl)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-methoxyphenylhydrazine with a suitable diketone, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: Halogen substitution reactions can replace the chloro group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

Key structural variations among analogues include substitutions at the N5 position, aryl groups at C3/C7, and halogenation patterns. These modifications influence solubility, metabolic stability, and target affinity.

Table 1: Structural Comparison of Selected Pyrrolo[3,2-d]pyrimidine Derivatives

Compound Name / ID Substituents (Position) Molecular Formula Key Structural Features Reference
Target Compound N5-Me; C3-(4-MePh); C7-(5-Cl-2-MeOPh) carboxamide C23H20ClN3O4 Chloro and methoxy groups enhance lipophilicity; methyl groups may reduce toxicity
N-(3-Chloro-4-methylphenyl)-3-(4-ClPh)-5-Me-2,4-dioxo-pyrrolo[3,2-d]pyrimidine-7-carboxamide (921852-08-6) C3-(4-ClPh); C7-(3-Cl-4-MePh) C21H16Cl2N4O3 Dichlorophenyl groups increase halogen bonding potential; lower molecular weight
3-(4-ClPh)-N-(2-MeO-5-MePh)-5-Me-2,4-dioxo-pyrrolo[3,2-d]pyrimidine-7-carboxamide (921533-26-8) C3-(4-ClPh); C7-(2-MeO-5-MePh) C22H19ClN4O4 Methoxy and methyl groups on phenyl enhance metabolic stability
N-[(2-ClPh)Me]-5-Me-2,4-dioxo-3-Ph-pyrrolo[3,2-d]pyrimidine-7-carboxamide (923113-33-1) C3-Ph; C7-(2-ClPh) benzyl C21H17ClN4O3 Benzyl group increases steric bulk; may reduce cell permeability
Halogenated Pyrrolo[3,2-d]pyrimidine (N5-substituted) N5-alkyl; C3/C7 halogenated aryl Varies N5 alkylation reduces toxicity (MTD ↑ 40 mg/kg); EC50: 0.83–7.3 μM

Antiproliferative Activity :

  • Halogenated pyrrolo[3,2-d]pyrimidines exhibit EC50 values ranging from 0.014 μM (highly potent) to 14.5 μM , depending on substituents .
  • N5 alkylation (e.g., toluenesulfonyl) retains submicromolar activity (EC50: 0.83–7.3 μM) while increasing MTD from 10 to 40 mg/kg in mice .
  • The target compound’s 5-chloro-2-methoxyphenyl group may enhance DNA intercalation or tubulin binding, analogous to combretastatin A-4 derivatives .

Toxicity and Metabolism :

  • Unsubstituted pyrrolo[3,2-d]pyrimidines show high toxicity (MTD: 5–10 mg/kg), while N5-substituted analogues achieve MTD up to 40 mg/kg .
  • The 7-carboxamide linkage in the target compound may slow metabolism compared to ester or ether derivatives, as seen in related compounds .

Key Research Findings and Implications

N5 Substitution : Alkylation at N5 significantly reduces toxicity without compromising activity, making it a critical modification for in vivo efficacy .

Halogen vs. Methoxy Groups : Chloro substituents enhance target affinity but may increase hepatotoxicity, whereas methoxy groups improve solubility and metabolic stability .

Carboxamide Linkers : The 7-carboxamide group in the target compound likely enhances binding to tubulin or kinase targets, as seen in structurally related kinase inhibitors .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the fields of oncology and virology. This article reviews its biological activity based on available research findings.

The compound has the following characteristics:

  • Molecular Formula : C22H19ClN4O4
  • Molecular Weight : 438.9 g/mol
  • CAS Number : 921807-45-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation.

  • Mechanism of Action :
    • The presence of electron-withdrawing groups such as chlorine enhances the cytotoxicity by increasing the compound's affinity for target proteins involved in cell cycle regulation.
    • Structure-activity relationship (SAR) studies indicate that modifications in the phenyl rings significantly affect the potency against various cancer cell lines.
  • Case Studies :
    • In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics.
    • For instance, a study reported an IC50 value of approximately 10 µM against A431 human epidermoid carcinoma cells, indicating a strong antiproliferative effect .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored.

  • Anti-HIV Activity :
    • Preliminary evaluations suggest that derivatives similar to this compound may exhibit antiviral properties against HIV-1. The mechanism involves inhibition of viral integrase, crucial for viral replication .
    • Compounds with similar structural motifs have shown single-digit micromolar potencies against HIV-1, suggesting a promising pathway for further development .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Chlorine Substitution : The presence of chlorine at the 5-position of the methoxyphenyl ring is essential for maintaining high biological activity.
  • Methyl Groups : Methyl substitutions on the phenyl rings enhance lipophilicity and potentially improve membrane permeability.

Data Table: Biological Activity Summary

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerA431 (human epidermoid)10
AntiviralHIV-15 (est.)

Q & A

Q. Key Challenges :

  • Yield Optimization : Reaction conditions (e.g., temperature, solvent polarity) significantly affect intermediate stability. For example, polar aprotic solvents like DMF enhance cyclization efficiency .
  • Purification : Silica gel chromatography or recrystallization is critical due to byproducts from incomplete functionalization .

Basic Characterization: Which spectroscopic and analytical methods validate the compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and electronic environments. For instance, aromatic protons in the methoxyphenyl group resonate at δ 6.8–7.5 ppm, while the pyrrolopyrimidine carbonyl signals appear at δ 160–170 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight with <5 ppm error .
  • Thermal Analysis (TGA) : Assesses thermal stability; decomposition above 250°C suggests suitability for high-temperature applications .

Advanced Crystallography: How can X-ray crystallography resolve structural ambiguities, and what software is recommended?

  • Data Collection : Single-crystal diffraction at 298 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution data .
  • Refinement : Use SHELXL for least-squares refinement, addressing disorder in flexible substituents (e.g., methoxyphenyl rotation) by partitioning occupancy .
  • Validation : Check R-factor convergence (<0.05) and data-to-parameter ratios (>10:1) to ensure model accuracy .

Advanced SAR: How do substituent modifications influence biological activity?

  • Chlorophenyl vs. Fluorophenyl : Chlorine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets, while fluorine improves metabolic stability .
  • Methoxy Group Positioning : Para-methoxy on the phenyl ring increases solubility but may reduce target affinity compared to ortho-substitution .
  • Carboxamide Linkers : Replacing the carboxamide with sulfonamide groups alters hydrogen-bonding interactions, impacting kinase inhibition profiles .

Advanced Reaction Optimization: What strategies improve yield in multi-step syntheses?

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading). For example, a 23^3 factorial design identified 80°C and 1.2 eq. NaH as optimal for a key cyclization step .
  • Flow Chemistry : Continuous flow reactors enhance reproducibility in diazomethane formation steps, reducing side reactions .
  • Catalyst Screening : Pd(OAc)2_2/Xantphos systems improve coupling efficiency for aryl halide intermediates .

Advanced Data Contradictions: How to address discrepancies in biological activity across studies?

  • Assay Conditions : Normalize data to control for variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may skew IC50_{50} values .
  • Crystallographic vs. Docking Models : Reconcile differences by validating docking poses with molecular dynamics simulations (e.g., 100 ns trajectories in AMBER) .

Advanced Stability Profiling: How to assess hydrolytic and oxidative stability?

  • Hydrolytic Stability : Incubate in pH 7.4 buffer at 37°C; monitor carboxamide hydrolysis via HPLC. Half-life >24 h suggests suitability for oral delivery .
  • Oxidative Stress Testing : Expose to H2_2O2_2 (1 mM) and track degradation using UV-Vis at λ = 270 nm (pyrrolopyrimidine absorbance) .

Advanced Computational Modeling: Which DFT methods predict electronic properties accurately?

  • Basis Sets : B3LYP/6-311+G(d,p) calculates HOMO-LUMO gaps (<3 eV) consistent with UV-Vis absorbance peaks .
  • Solvent Effects : Include PCM models (e.g., water) to simulate aqueous environments, improving correlation with experimental redox potentials .

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